N-[2-(pyridin-2-yl)ethyl]naphthalene-2-sulfonamide
Description
N-[2-(Pyridin-2-yl)ethyl]naphthalene-2-sulfonamide is a sulfonamide derivative featuring a naphthalene core linked to a pyridin-2-yl ethyl group via a sulfonamide bridge. Its molecular formula is C₁₇H₁₆N₂O₂S, with a molecular weight of 312.39 g/mol. The pyridinyl group enhances its ability to act as a ligand in coordination chemistry, while the sulfonamide group contributes to hydrogen-bonding interactions, influencing both solubility and molecular packing in crystalline states .
Properties
IUPAC Name |
N-(2-pyridin-2-ylethyl)naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c20-22(21,19-12-10-16-7-3-4-11-18-16)17-9-8-14-5-1-2-6-15(14)13-17/h1-9,11,13,19H,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQFEIGXLMDDDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways for Naphthalene-2-sulfonamide Derivatives
Sulfonyl Chloride Intermediate Synthesis
The preparation of N-[2-(pyridin-2-yl)ethyl]naphthalene-2-sulfonamide universally begins with the synthesis of naphthalene-2-sulfonyl chloride. This intermediate is typically generated via chlorination of naphthalene-2-sulfonic acid using thionyl chloride (SOCl₂) under reflux conditions. For example, a protocol adapted from US9233946B2 involves reacting naphthalene-2-sulfonic acid (1.0 mol) with excess SOCl₂ (2.5 mol) in anhydrous dichloromethane at 70°C for 6 hours, yielding the sulfonyl chloride in >90% purity. Pyridine is often added catalytically to neutralize HCl byproducts and accelerate the reaction.
Amine Coupling Reactions
The sulfonamide bond is formed through nucleophilic substitution between naphthalene-2-sulfonyl chloride and 2-(pyridin-2-yl)ethylamine. A representative procedure from MDPI involves dissolving the sulfonyl chloride (1.2 equiv) in tetrahydrofuran (THF) and adding dropwise to a solution of 2-(pyridin-2-yl)ethylamine (1.0 equiv) and triethylamine (2.0 equiv) at 0–5°C. After stirring for 12 hours at room temperature, the mixture is washed with 5% HCl, saturated NaHCO₃, and brine. Evaporation and recrystallization from ethanol yield the product as a white solid (75–82% yield).
Solvent and Base Optimization
Reaction efficiency heavily depends on solvent and base selection:
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| THF | Triethylamine | 25 | 82 |
| DCM | Pyridine | 0 → 25 | 78 |
| Acetonitrile | DMAP | 40 | 68 |
Data adapted from and demonstrate THF with triethylamine provides optimal yields due to improved solubility of intermediates and effective HCl scavenging.
Mechanistic Insights and Side Reactions
Reaction Mechanism
The coupling proceeds via a two-step mechanism:
Byproduct Formation and Mitigation
Common byproducts include:
Advanced Purification Techniques
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Scalability and Industrial Adaptations
Kilogram-scale syntheses employ continuous flow reactors to enhance heat transfer during chlorination, reducing reaction time from 6 hours to 45 minutes. Automated pH control during aqueous workup minimizes manual intervention.
Chemical Reactions Analysis
Types of Reactions
N-[2-(pyridin-2-yl)ethyl]naphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
Pharmacological Activities
1. Antimicrobial Activity
The sulfonamide group is known for its antibacterial properties, primarily through the inhibition of bacterial folic acid synthesis. Research indicates that compounds with similar structures exhibit effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that N-[2-(pyridin-2-yl)ethyl]naphthalene-2-sulfonamide can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .
2. Antitumor Activity
Preliminary studies suggest that derivatives of this compound may possess significant cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis and disrupting cell cycle progression in malignant cells. In vitro assays have demonstrated IC50 values ranging from 10 to 30 µM against human cancer cell lines, indicating promising antitumor activity.
3. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways, potentially serving as a treatment option for chronic inflammatory diseases.
Therapeutic Applications
The unique properties of this compound position it as a valuable candidate for several therapeutic applications:
- Antimicrobial Agents : Given its structural components, it holds promise as a lead compound for developing new antibiotics targeting bacterial infections.
- Antitumor Drugs : Its potential effectiveness against specific cancer types warrants further investigation into its efficacy and safety in clinical settings.
- Neurological Disorders : The ability to modulate neurotransmitter receptors suggests potential applications in treating conditions such as depression or anxiety.
Case Studies
Several case studies highlight the compound's effectiveness across different applications:
1. Antibacterial Activity
A study evaluated the antibacterial efficacy of related sulfonamide compounds against various bacterial strains, revealing significant inhibition zones in Gram-positive bacteria. This suggests that this compound may exhibit similar properties.
2. Cytotoxicity Tests
In vitro assays demonstrated that compounds with similar imidazole and naphthalene structures had IC50 values ranging from 10 to 30 µM against human cancer cell lines, indicating promising antitumor activity.
3. Neuropharmacological Studies
Animal models tested for behavioral changes after administration of related compounds showed alterations in anxiety-like behaviors, hinting at the potential neuroactive properties of this compound.
Mechanism of Action
The mechanism of action of N-[2-(pyridin-2-yl)ethyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s therapeutic effects. The pyridine ring may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Structural and Supramolecular Comparisons
Table 1: Structural Comparison of Naphthalene Sulfonamide Derivatives
Key Observations :
- Metal Coordination: The pyridin-2-yl group in the target compound facilitates coordination with transition metals (e.g., Cu²⁺, Zn²⁺), a property absent in phenethyl or methoxyphenoxy derivatives .
- Solubility: The methoxyphenoxy derivative (C₁₉H₁₉NO₄S) exhibits better aqueous solubility due to its ether and methoxy groups, whereas the benzylpiperidinyl analog is more lipophilic, favoring blood-brain barrier penetration .
- Crystallinity: Naphthalene sulfonamides with rigid substituents (e.g., pyridinyl, phenethyl) form tightly packed crystalline structures via π-π interactions, while flexible substituents (e.g., methoxyphenoxy) adopt disordered arrangements .
Key Findings :
- Enzyme Inhibition : The benzylpiperidinyl derivative (IC₅₀ = 0.45 µM) is a potent butyrylcholinesterase (BChE) inhibitor, likely due to its bulky substituent fitting into the BChE active site. In contrast, the target compound’s pyridinyl group may favor metal-binding over enzyme inhibition .
- Antioxidant Activity : Adamantyl-substituted naphthalene sulfonamides exhibit stronger antioxidant effects (EC₅₀ = 12 µM) than the target compound, attributed to the adamantane group’s radical-stabilizing properties .
- Receptor Selectivity : EMPA, a toluene sulfonamide analog, shows high selectivity for orexin OX2 receptors (Kᵢ = 8 nM), highlighting how substituent positioning (e.g., methoxy group) dictates receptor subtype specificity .
Key Insights :
- Base Selection : Cs₂CO₃ is widely used for deprotonating amines in sulfonamide synthesis, offering higher yields compared to K₂CO₃ .
- Solvent Systems : ACN and THF are common solvents, with ACN favoring faster reaction rates at elevated temperatures (60°C) .
- Challenges : Bulky substituents (e.g., benzylpiperidinyl) reduce yields (~43%) due to steric hindrance during sulfonamide bond formation .
Biological Activity
N-[2-(pyridin-2-yl)ethyl]naphthalene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a naphthalene core substituted with a pyridine ring and a sulfonamide group, which is known for its ability to interact with various biological targets. The sulfonamide moiety is particularly significant as it can mimic natural substrates, allowing it to inhibit specific enzymes involved in critical biochemical pathways.
This compound exerts its biological effects primarily through enzyme inhibition. The sulfonamide group can inhibit dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folate synthesis. This inhibition disrupts bacterial growth and reproduction, making the compound a candidate for antimicrobial therapy .
Antimicrobial Activity
Research has indicated that this compound demonstrates significant antimicrobial properties. It has been investigated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported suggest effective activity against pathogens such as Staphylococcus aureus and Escherichia coli:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 50 |
| Enterococcus faecalis | 32 |
These findings highlight the compound's potential as an antimicrobial agent, particularly in the context of increasing antibiotic resistance .
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise in cancer research. Preliminary studies indicate that it may possess cytotoxic properties against various cancer cell lines. For instance, cytotoxicity assays conducted on HeLa cells revealed significant cell death at concentrations as low as 20 µg/mL, indicating its potential as an anticancer agent .
Case Studies
- Cytokine Production : A study examined the compound's effect on cytokine production in macrophage cells. It was found that this compound could enhance the production of pro-inflammatory cytokines, suggesting a role in modulating immune responses .
- Combination Therapy : Another investigation focused on the compound's ability to enhance the efficacy of existing treatments for resistant infections. When used in combination with amphotericin B (AmB), it significantly increased the drug's effectiveness against Leishmania donovani parasites, highlighting its potential in combination therapies for resistant cases .
Q & A
Q. Critical Factors :
- Strict control of reaction stoichiometry to avoid unreacted intermediates.
- Use of anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis of sulfonamide intermediates .
How can the structural integrity of this compound be confirmed post-synthesis?
Basic Research Question
Methodological validation includes:
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 8.2–8.6 ppm (naphthalene protons) and δ 2.8–3.2 ppm (ethyl linker) confirm connectivity .
- IR : Sulfonamide S=O stretches at 1150–1350 cm⁻¹ .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ at m/z 353.1) and rule out impurities .
- X-ray Crystallography : SHELX software for single-crystal structure determination, resolving bond angles and torsion angles (e.g., C–S–N–C dihedral angles ~75°) .
What strategies resolve contradictions in biological activity data across different studies of this compound?
Advanced Research Question
Address discrepancies through:
- Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., pH 7.4 buffer, 37°C) .
- Orthogonal Validation : Use SPR (surface plasmon resonance) to confirm binding kinetics alongside enzyme inhibition assays .
- QSAR Analysis : Correlate substituent effects (e.g., pyridine vs. thiophene derivatives) with activity trends using Hammett constants or molecular descriptors .
Case Study : Divergent IC₅₀ values for kinase inhibition may arise from variations in ATP concentrations (1 mM vs. 10 mM) or enzyme isoforms .
How to design experiments to elucidate the interaction between this sulfonamide derivative and specific enzymes/receptors?
Advanced Research Question
- Crystallographic Studies : Co-crystallize the compound with target proteins (e.g., carbonic anhydrase) using SHELX for refinement, resolving hydrogen bonds (e.g., sulfonamide NH to Zn²⁺ active site) .
- Mutagenesis : Replace key residues (e.g., Thr199 in carbonic anhydrase) to assess binding energy changes via ITC (isothermal titration calorimetry) .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories to identify stable binding conformers .
Data Interpretation : Compare B-factors from X-ray data to identify flexible regions affecting binding .
What computational approaches predict the reactivity of this sulfonamide derivative in novel reaction environments?
Advanced Research Question
- DFT Calculations : Optimize transition states for sulfonamide hydrolysis (e.g., B3LYP/6-31G* level) to predict stability under acidic/basic conditions .
- Cheminformatics : Train machine learning models on PubChem datasets to forecast reactivity with electrophiles (e.g., nitration at naphthalene C3 position) .
- QM/MM Simulations : Model enzyme-catalyzed reactions (e.g., cytochrome P450 oxidation) to predict metabolite formation .
What methodologies assess the stability and degradation pathways of this compound under various storage conditions?
Advanced Research Question
- Forced Degradation Studies : Expose to UV light (ICH Q1B guidelines), heat (40–60°C), and hydrolytic conditions (0.1M HCl/NaOH) to identify degradation products via LC-MS .
- Kinetic Modeling : Fit degradation data to Arrhenius equations to predict shelf-life at 25°C .
- Solid-State Analysis : Use DSC (differential scanning calorimetry) to detect polymorphic transitions affecting stability .
Q. Key Findings :
- Degradation via sulfonamide cleavage dominates under alkaline conditions, producing naphthalene-2-sulfonic acid and 2-(pyridin-2-yl)ethylamine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
